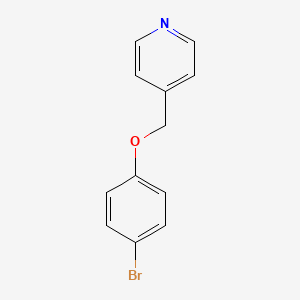

4-(4-Bromophenoxymethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromophenoxymethyl)pyridine is a synthetic compound with the CAS Number: 1016783-69-91. It has a molecular weight of 264.121. The IUPAC name for this compound is 4-[(4-bromophenoxy)methyl]pyridine1.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported2. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed2.

Molecular Structure Analysis

The InChI code for 4-(4-Bromophenoxymethyl)pyridine is 1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H21. This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Bromophenoxymethyl)pyridine are not readily available, pyridine compounds are known to play vital roles in organic chemistry3. They are extensively applied scaffolds for drug design and synthesis3.

Physical And Chemical Properties Analysis

4-(4-Bromophenoxymethyl)pyridine has a molecular weight of 264.121. The compound’s purity is reported to be 97%1.科学的研究の応用

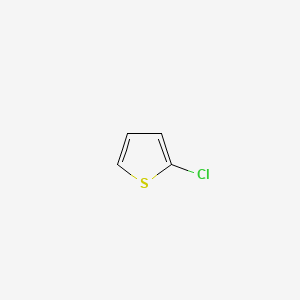

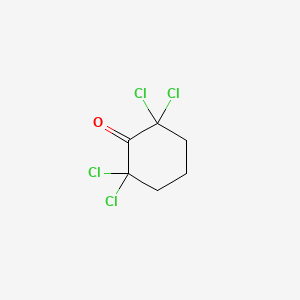

Regioselective Bromination and Cross-Coupling Reactions

A study by Lucas et al. (2015) demonstrated the regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity. This compound serves as a pivotal building block for further cross-coupling reactions, showcasing its utility in the synthesis of complex organic molecules for drug discovery research (Lucas et al., 2015).

Ligand Synthesis for Metal Complex Formation

Tovee et al. (2010) reported the synthesis of a back-to-back ligand combining dipyrazolylpyridine and dipicolylamine metal-binding domains. The study highlights the application of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine in forming metal complexes with unique properties, such as thermal spin transitions, indicating its potential in the development of functional materials (Tovee et al., 2010).

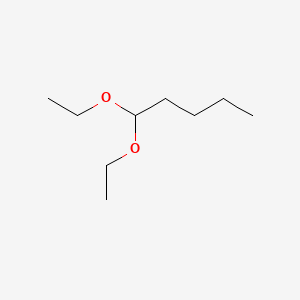

Crystal Engineering and Molecular Structure

Research by Armas et al. (2003) focused on the crystal structure of a related compound, demonstrating the importance of 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine in understanding intermolecular and intramolecular hydrogen bonding. This knowledge is critical for designing materials with desired physical and chemical properties (Armas et al., 2003).

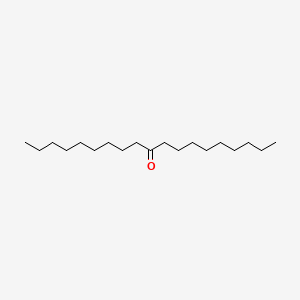

Novel Catalyst Development

A study by Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions. This research underscores the potential of modifying pyridine compounds to develop efficient and sustainable catalytic systems for industrial organic synthesis (Liu et al., 2014).

Antimicrobial and Environmental Applications

Sahiner and Yasar (2013) explored the modification of poly(4-vinyl pyridine) particles with different functional groups, including 2-bromo ethanol, to enhance their antimicrobial properties and absorption capacities. This study illustrates how bromophenoxymethyl pyridine derivatives could be leveraged to create materials with environmental and health benefits (Sahiner & Yasar, 2013).

Safety And Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled4. It causes skin and eye irritation4. Safety measures include avoiding contact with skin, eyes, or clothing, and not releasing the substance into the environment4.

将来の方向性

Pyridine scaffold-containing compounds have received significant interest in multiple research fields3. This is mainly related to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry3. This suggests that 4-(4-Bromophenoxymethyl)pyridine and similar compounds may have potential for future research and development in these areas.

特性

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxymethyl)pyridine | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)